molecular formula C16H12ClNS B8664224 6-(Benzylthio)-1-chloroisoquinoline

6-(Benzylthio)-1-chloroisoquinoline

Cat. No.: B8664224
M. Wt: 285.8 g/mol
InChI Key: NXGZLTGEDLHRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Benzylthio)-1-chloroisoquinoline is a useful research compound. Its molecular formula is C16H12ClNS and its molecular weight is 285.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H12ClNS

Molecular Weight

285.8 g/mol

IUPAC Name

6-benzylsulfanyl-1-chloroisoquinoline

InChI

InChI=1S/C16H12ClNS/c17-16-15-7-6-14(10-13(15)8-9-18-16)19-11-12-4-2-1-3-5-12/h1-10H,11H2

InChI Key

NXGZLTGEDLHRBT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A three-neck 2 L flask equipped with an overhead stirrer, a thermocouple and a nitrogen inlet was charged with 6-bromo-1-chloroisoquinoline (60.0 g, 247 mmol), xantphos (7.16 g, 12.4 mmol) and Pd2(dba)3 (5.66 g, 6.19 mmol) in that order. The flask was evacuated. To the reaction flask was charged sparged dioxane (540 mL) and DIPEA (64.8 mL, 371 mmol). The flask was purged with N2 and warmed to 63° C. upon which a solution of phenylmethanethiol (30.5 mL, 260 mmol) in 180 mL of sparged dioxane was charged to the reaction mixture dropwise over 1 hr. The reaction was completed according to LC/MS. The solids were filtered off. The filtrate was concentrated down to a low volume. 500 mL of isopropanol was added into a separate flask. The concentrated product solution was charged slowly to the flask containing isopropanol. The product crystallized out of the solution. The resulting slurry was stirred at RT for 2 hours. The slurry was cooled to 0° C., filtered, washed with 50% IPA/heptanes, and dried under a vacuum with nitrogen sweep. The product was obtained as yellow solids (44.3 g; 63% isolated yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm=8.26-8.10 (m, 2H), 7.63-7.51 (m, 2H), 7.46-7.39 (m, 3H), 7.37-7.28 (m, 3H), 4.31 (s, 2H); m/z (ESI) 286.2 (M+H)+.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
7.16 g
Type
reactant
Reaction Step One
Quantity
5.66 g
Type
catalyst
Reaction Step One
Quantity
30.5 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Name
Quantity
64.8 mL
Type
reactant
Reaction Step Three
Quantity
540 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A round-bottom flask was charged with 6-bromo-1-chloro-isoquinoline (1.574 ml, 10.86 mmol), Xantphos (0.314 g, 0.543 mmol), and Pd2(dba)3 (0.249 g, 0.271 mmol). The flask was flushed with Ar (g), then 1,4-dioxane (21.72 ml), n,n-diisopropylethylamine (3.79 ml, 21.72 mmol), and benzyl mercaptan (1.349 ml, 11.40 mmol) were added in sequence. The flask was fitted with a reflux condenser and heated to 80° C. for 1 h. The mixture was cooled and concentrated under a vacuum. The crude product was purified by chromatography on silica gel (80-g Redi-Sep Gold column, 25-g silica gel loading column, 0-40% EtOAc/Heptane) to give a yellow solid. The solid was suspended in heptane, sonicated, and filtered. The collected solid was washed with heptane, dried under a stream of N2 (g), then dried under vacuum for to give 6-(benzylthio)-1-chloroisoquinoline as an off-white powder: 1H NMR (400 MHz, CHLOROFORM-d) δ ppm=8.26-8.10 (m, 2H), 7.63-7.51 (m, 2H), 7.46-7.39 (m, 3H), 7.37-7.28 (m, 3H), 4.31 (s, 2H); m/z (ESI) 286.2 (M+H)+.
Quantity
1.574 mL
Type
reactant
Reaction Step One
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
0.249 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.79 mL
Type
reactant
Reaction Step Three
Quantity
1.349 mL
Type
reactant
Reaction Step Three
Quantity
21.72 mL
Type
solvent
Reaction Step Three

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